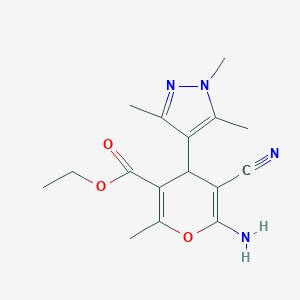
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is a chemical compound with various applications in scientific research. This compound is also known as ethyl 6-amino-5-cyano-2-methyl-4-(3,5,5-trimethyl-1H-pyrazol-1-yl)-4H-pyran-3-carboxylate. It is a pyran-based compound that has been synthesized using different methods. The compound has been used in various scientific studies to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It has also been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory and cancer pathways. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
実験室実験の利点と制限
One of the main advantages of using ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate in lab experiments is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inhibiting the activity of various viruses. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate. One of the directions is to investigate the compound's potential as a drug candidate for the treatment of various diseases, including cancer and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, future studies can focus on investigating the compound's pharmacokinetics and toxicity to determine its safety and efficacy as a drug candidate.
合成法
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been reported in several studies. One of the most common methods involves the reaction of ethyl 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-methyl-5-oxopyrrolidine-3-carboxylate with cyanoacetic acid in the presence of triethylamine. The reaction is carried out in refluxing ethanol for several hours, and the resulting product is purified using column chromatography. The yield of the product is reported to be around 70-80%.
科学的研究の応用
Ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate has been used in various scientific studies as a potential drug candidate for the treatment of various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. It has been tested against different cancer cell lines and has shown promising results in inhibiting their growth. The compound has also been tested against various viruses, including HIV, and has shown inhibitory activity against them.
特性
分子式 |
C16H20N4O3 |
|---|---|
分子量 |
316.35 g/mol |
IUPAC名 |
ethyl 6-amino-5-cyano-2-methyl-4-(1,3,5-trimethylpyrazol-4-yl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H20N4O3/c1-6-22-16(21)13-10(4)23-15(18)11(7-17)14(13)12-8(2)19-20(5)9(12)3/h14H,6,18H2,1-5H3 |
InChIキー |
HZCMUGSTNYDNLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
正規SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(N(N=C2C)C)C)C#N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxyphenyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280033.png)
![N-(4-chlorobenzyl)-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B280035.png)
![4-Methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]benzaldehyde](/img/structure/B280040.png)
![N-(2-chlorophenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B280041.png)

![1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide](/img/structure/B280043.png)
![N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280044.png)
![4-chloro-N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280047.png)
![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B280048.png)
![4-chloro-1-ethyl-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B280049.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-chloro-5-(methylsulfanyl)benzamide](/img/structure/B280056.png)
![2-[1-(4-methoxyphenyl)-5-oxo-3-(4-pyridinylmethyl)-2-thioxo-4-imidazolidinyl]-N-(3-methylphenyl)acetamide](/img/structure/B280058.png)
